molecular formula C16H19BrClNO2S B584701 2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride CAS No. 1797989-18-4

2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride

Cat. No.: B584701
CAS No.: 1797989-18-4
M. Wt: 404.747
InChI Key: KYWWBOZXPZUHLP-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride is a chemical compound with the molecular formula C16H18BrNO2S·HCl. It is known for its unique structure, which includes a bromophenyl group attached to a thioether linkage, and two methoxy groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the thioether linkage: This step involves the reaction of 2-bromothiophenol with 2,5-dimethoxybenzaldehyde in the presence of a base such as potassium carbonate (K2CO3) to form the thioether intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride (NaBH4) to form the corresponding alcohol.

    Amination: The alcohol is then converted to the amine using a suitable amination reagent such as ammonium chloride (NH4Cl) and a catalyst like palladium on carbon (Pd/C).

    Hydrochloride formation: Finally, the amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, thiols

Major Products Formed

Scientific Research Applications

2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chlorophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride
  • 4-[(2-Fluorophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride
  • 4-[(2-Iodophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride

Uniqueness

2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications .

Properties

CAS No.

1797989-18-4

Molecular Formula

C16H19BrClNO2S

Molecular Weight

404.747

IUPAC Name

2-[4-(2-bromophenyl)sulfanyl-2,5-dimethoxyphenyl]ethanamine;hydrochloride

InChI

InChI=1S/C16H18BrNO2S.ClH/c1-19-13-10-16(14(20-2)9-11(13)7-8-18)21-15-6-4-3-5-12(15)17;/h3-6,9-10H,7-8,18H2,1-2H3;1H

InChI Key

KYWWBOZXPZUHLP-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1CCN)OC)SC2=CC=CC=C2Br.Cl

Synonyms

2C-T-11; 

Origin of Product

United States

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